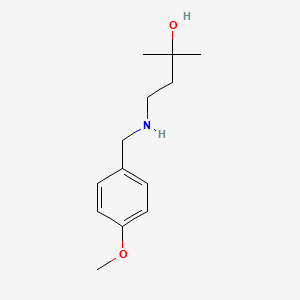
4-((4-Methoxybenzyl)amino)-2-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a methoxyphenyl group attached to an amino-methyl group, which is further connected to a 2-methylbutan-2-ol structure
Preparation Methods
The synthesis of 4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases using sodium borohydride in methanol and dichloromethane at room temperature . This method is efficient and yields the desired secondary amine with high selectivity.
Chemical Reactions Analysis
4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can further reduce any present functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, potassium permanganate, and chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol has several scientific research applications:
Biology: The compound is used in the study of biochemical pathways and interactions due to its structural properties.
Medicine: It is a constituent of several pharmaceuticals, including antidepressants and analgesics.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other intermolecular interactions, which stabilize its structure and facilitate its biological activity . The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or industrial processes.
Comparison with Similar Compounds
4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol can be compared with similar compounds such as:
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol lies in its specific methoxyphenyl and amino-methyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methylamino]-2-methylbutan-2-ol |
InChI |
InChI=1S/C13H21NO2/c1-13(2,15)8-9-14-10-11-4-6-12(16-3)7-5-11/h4-7,14-15H,8-10H2,1-3H3 |
InChI Key |
HDGFYDPKURVILJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCNCC1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate](/img/structure/B13473737.png)
![1-Oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13473739.png)
![Methyl[1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-yl]amine](/img/structure/B13473751.png)
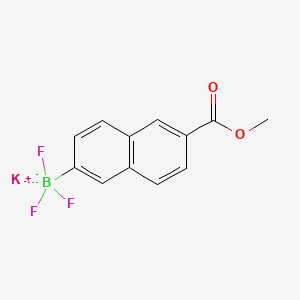
![2-[(Pyrazin-2-yl)amino]acetamide](/img/structure/B13473763.png)
![1-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]methanamine dihydrochloride](/img/structure/B13473790.png)
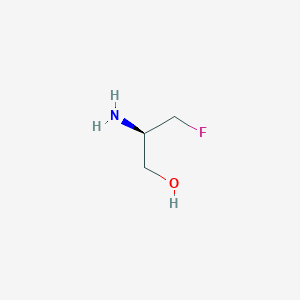
![1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one](/img/structure/B13473805.png)
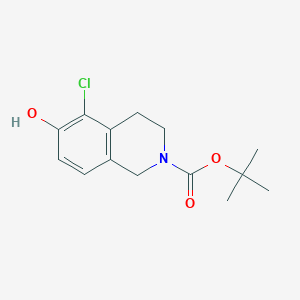
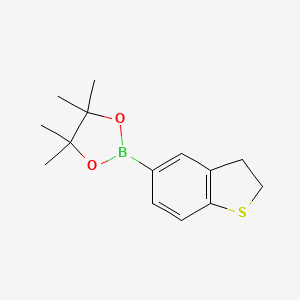
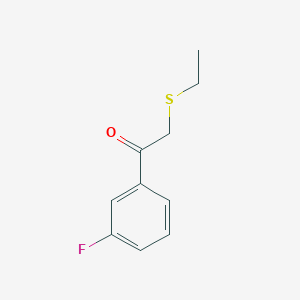
![(2E)-3-{[4-(Trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B13473830.png)
![{5-oxaspiro[3.5]nonan-2-yl}methanol, Mixture of diastereomers](/img/structure/B13473832.png)
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-6-azido-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B13473841.png)
